![molecular formula C14H7F5O2 B6409975 6-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261898-82-1](/img/structure/B6409975.png)
6-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95%
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Overview
Description
6-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid (6-F2F3TPA) is an organic compound from the class of carboxylic acids with the molecular formula C11H5F6O2. It is a colorless solid that is soluble in organic solvents and has a melting point of 149°C. 6-F2F3TPA has been widely studied for its properties and applications in various scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% is not well understood. However, it is believed that the compound acts as a proton acceptor, and its ability to form hydrogen bonds with other molecules is thought to play a role in its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% are largely unknown. However, it has been reported to have antioxidant activity, and may have potential anti-inflammatory, anti-tumor, and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
The use of 6-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis can be easily achieved using simple methods. Additionally, 6-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% is a stable compound, making it suitable for use in long-term experiments. However, it is important to note that 6-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% is a highly reactive compound, and should be handled with care in order to avoid any potential hazards.
Future Directions
There are numerous potential applications of 6-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% that have yet to be explored. It may be useful in the development of new pharmaceuticals, and its antioxidant and anti-inflammatory properties could be further investigated. Additionally, its potential use as a ligand in metal complexes could be explored in more detail. Finally, its ability to form hydrogen bonds could be studied in order to better understand its mechanism of action.
Synthesis Methods
The synthesis of 6-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% begins with the reaction of 2-fluoro-3-trifluoromethylphenylacetic acid with 6-fluoro-2-bromobenzoic acid in the presence of a catalytic amount of anhydrous sodium acetate. The reaction proceeds at room temperature to yield 6-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% as the major product in a 95% yield.
Scientific Research Applications
6-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% has been widely used in a variety of scientific research applications. It is a useful intermediate for the synthesis of various organic compounds, such as heterocyclic compounds, pharmaceuticals, and fluorescent dyes. 6-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% has also been used as a reagent for the synthesis of fluorinated polymers, and as a ligand in complexes of transition metals.
properties
IUPAC Name |
2-fluoro-6-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5O2/c15-10-6-2-3-7(11(10)13(20)21)8-4-1-5-9(12(8)16)14(17,18)19/h1-6H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRIIXNFTVWXNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(C(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691824 |
Source
|
Record name | 2',3-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261898-82-1 |
Source
|
Record name | 2',3-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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